Teicoplanin A2-3

MRSA MIC90 antimicrobial susceptibility

Researchers studying glycopeptide resistance mechanisms often lack well-characterized single-component reference standards of the teicoplanin complex. Teicoplanin A2-3 is the major lipoglycopeptide component of teicoplanin, produced by Actinoplanes teichomyceticus, with potent activity against Gram-positive bacteria including MRSA (MIC range 0.02-2 μg/mL). • Serves as a fully characterized reference standard compliant with regulatory guidelines for ANDA analytical method development and validation (AMV). • Supplied at >98% purity by HPLC, enabling precise quantification in LC-MS/MS methods for plasma concentration monitoring. • Available in research quantities (1-100 mg) with documented traceability to pharmacopeial standards (USP/EP).

Molecular Formula C88H97Cl2N9O33
Molecular Weight 1879.7 g/mol
Cat. No. B10858881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin A2-3
Molecular FormulaC88H97Cl2N9O33
Molecular Weight1879.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
InChIInChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58+,59-,62-,63-,64+,65-,66+,67?,68+,69+,70-,71+,72-,73-,74+,75+,76+,77-,86+,87+,88+/m0/s1
InChIKeyBJNLLBUOHPVGFT-FCJUNKQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telavancin (VIBATIV) Overview


Telavancin (VIBATIV) is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin, approved by the FDA in 2009 for the treatment of adult patients with complicated skin and skin structure infections (cSSSI) caused by susceptible Gram-positive bacteria [1]. It is chemically defined as a glycopeptide substituted at position N-3'' by a 2-(decylamino)ethyl group and at position C-29 by a (phosphonomethyl)aminomethyl group, with a free-base molecular weight of 1755.6 g/mol and empirical formula C80H106Cl2N11O27P [2]. Telavancin is indicated for hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) caused by Staphylococcus aureus when alternative treatments are not suitable [1].

Dual-mechanism study: peptidoglycan synthesis inhibition and membrane disruption in Gram-positive bacteria
Antimicrobial screening against MRSA, VISA, and vancomycin-intermediate S. aureus isolates
Biofilm model studies, including catheter-associated and device-related infection models
Toxicity endpoint comparison with vancomycin in corneal epithelial cell models

Why Telavancin Cannot Be Substituted


Telavancin differs fundamentally from vancomycin and other lipoglycopeptides (dalbavancin, oritavancin) in its dual mechanism of action, which combines inhibition of peptidoglycan synthesis with disruption of bacterial membrane integrity and increased membrane permeability [1]. This dual mechanism confers enhanced potency against certain MRSA strains with elevated vancomycin MICs, as well as vancomycin-intermediate S. aureus (VISA) [2]. Telavancin also displays greater activity against Clostridium spp. than dalbavancin, oritavancin, or vancomycin [1]. Pharmacokinetically, telavancin requires once-daily dosing (10 mg/kg), contrasting sharply with dalbavancin (once-weekly) and oritavancin (single-dose per treatment course), which has direct implications for inpatient versus outpatient treatment selection and healthcare resource utilization [1]. Furthermore, telavancin carries a Boxed Warning regarding increased mortality in HABP/VABP patients with pre-existing moderate/severe renal impairment (CrCl ≤50 mL/min) when compared to vancomycin, a safety differentiation that demands careful patient selection [3].

Mechanism mismatch
Telavancin's dual action (peptidoglycan synthesis + membrane disruption) may not be replicated by vancomycin or other lipoglycopeptides; antibacterial spectrum may shift.
Dosing frequency and exposure context
Once-daily dosing differs from dalbavancin (once-weekly) and oritavancin (single-dose), which may affect model PK/PD study design and extrapolation.
Renal function model safety context
In models with impaired renal function, tolerability endpoints may differ; requires careful endpoint monitoring and is not interchangeable with vancomycin in such contexts.

Telavancin: Quantitative Comparison Evidence


Potency Advantage Over Vancomycin Against Global MRSA

In a worldwide surveillance study of 10,000 Staphylococcus aureus isolates (2007-2008), telavancin demonstrated an MIC90 of 0.25 μg/mL against MRSA, which was 4-fold more potent than vancomycin (MIC90 1 μg/mL) and 2-fold more potent than daptomycin (MIC90 0.5 μg/mL) [1]. Telavancin achieved 100% susceptibility across all isolates tested.

Global MRSA potency
Head-to-head
MIC90 0.25 µg/mL (4-fold lower than vancomycin)
Supports MRSA antimicrobial screening context
10,000 global isolates; broth microdilution; data to verify in targeted panels
MRSA MIC90 antimicrobial susceptibility

Superior Anti-Biofilm Activity Against MRSA vs. Other Lipoglycopeptides

In a comparative study of established biofilms formed by MRSA strain LAC (USA300), telavancin exhibited greater activity than oritavancin or dalbavancin, and was the only lipoglycopeptide capable of reducing viable bacterial counts below the limit of detection [1]. Against biofilms formed by MSSA strain UAMS-1, telavancin and dalbavancin showed comparable activity, both exceeding that of oritavancin.

Anti-biofilm activity
Head-to-head
Reduced viable bacteria below detection limit (unique among lipoglycopeptides)
Supports biofilm model endpoint interpretation
USA300 MRSA strain; 24h exposure; catheter-associated biofilm model
biofilm MRSA lipoglycopeptide catheter-associated infection

Potency Against MRSA in Cystic Fibrosis vs. Vancomycin

Against S. aureus isolates from cystic fibrosis (CF) patients, including MRSA strains with decreased ceftaroline susceptibility, telavancin demonstrated an MIC90 of 0.06 μg/mL—25-fold lower than both linezolid and vancomycin (MIC90 1.5 μg/mL) and 8-fold lower than ceftaroline or daptomycin (MIC90 0.5 μg/mL) [1]. Telavancin at serum free concentrations achieved a decrease of >3 log10 CFU/mL within 4-6 hours, outperforming vancomycin and ceftaroline in time-kill assays.

CF-derived MRSA potency
Head-to-head
MIC90 0.06 µg/mL (25-fold lower than vancomycin and linezolid)
Supports CF-derived MRSA screening context
310 CF patient isolates; rapid bactericidal kinetics in time-kill assays
cystic fibrosis MRSA bactericidal activity

Reduced Corneal Toxicity Compared to Vancomycin

In a comparative study evaluating topical antibiotic potential for ocular infections, telavancin demonstrated an MIC90 of 0.12 μg/mL against 223 ocular staphylococcal isolates, while vancomycin had an MIC90 of 2 μg/mL [1]. At a concentration commonly used for topical preparations (25 mg/mL), vancomycin caused significant cytotoxicity to human corneal epithelial cells (HCECs) after only 5 minutes of incubation, whereas reduction in HCEC viability was not seen for telavancin at the same time point.

Corneal cytotoxicity
Head-to-head
No significant HCEC viability reduction vs. vancomycin cytotoxicity at 5 min
Supports ocular cytotoxicity endpoint context
25 mg/mL; human corneal epithelial cells; 223 ocular isolates MIC90 0.12 µg/mL
ocular infection cytotoxicity topical antibiotic

MRSA Eradication in cSSSI Clinical Trials

In a Phase II clinical trial (FAST 2) of patients with complicated skin and soft-tissue infections due to Gram-positive bacteria, telavancin achieved a microbiologic eradication rate of 84% among patients with MRSA infection at baseline, compared with 74% for standard therapy (vancomycin or antistaphylococcal β-lactam) [1]. Clinical cure rates for MRSA-infected patients were 82% for telavancin versus 69% for standard therapy in the same study.

cSSSI MRSA eradication
Trial context
84% vs. 74% microbiologic eradication (absolute +10 percentage points)
Supports cSSSI model endpoint context
Phase II FAST 2 trial; MRSA subgroup n=48; randomized, double-blind
clinical trial MRSA eradication cSSSI

Activity Against VISA in a Murine Pneumonia Model

In a neutropenic murine lung infection model comparing human simulated exposures of telavancin and vancomycin against MRSA and VISA isolates, telavancin reduced bacterial burdens significantly more than vancomycin for 3 of 4 VISA isolates after 48 hours of treatment [1]. After 24 hours, telavancin outperformed vancomycin for 1 of 4 VISA isolates. Against MRSA strains, telavancin and vancomycin demonstrated comparable efficacy.

VISA pneumonia model
In vivo model context
Significant bacterial burden reduction in 3/4 VISA isolates vs. vancomycin (48h)
Supports VISA pneumonia model interpretation
Neutropenic murine lung model; human simulated exposures; 4 VISA isolates
VISA murine pneumonia bacterial burden

Telavancin Clinical Applications


Complicated MRSA Skin Infections with Vancomycin Failure

Procurement of telavancin is justified for complicated skin and skin structure infections (cSSSI) caused by MRSA in settings where vancomycin has failed or where local MRSA isolates demonstrate vancomycin MICs ≥1 μg/mL. Telavancin's 4-fold greater potency (MIC90 0.25 μg/mL vs. 1 μg/mL) [1] and 10-percentage-point absolute improvement in microbiologic eradication (84% vs. 74%) [2] provide quantifiable clinical advantages over vancomycin in this scenario.

VISA/hVISA Hospital-Acquired Pneumonia

For HABP/VABP caused by confirmed or suspected VISA or heterogeneous VISA (hVISA), telavancin demonstrates superior in vivo bacterial burden reduction compared to vancomycin in 75% of VISA isolates tested in a murine pneumonia model [3]. Procurement is indicated when alternative treatments are not suitable and the patient has normal renal function (CrCl >50 mL/min), given the Boxed Warning regarding increased mortality in patients with moderate/severe renal impairment [4].

MRSA Biofilm-Associated Implant and Catheter Infections

In biofilm-associated infections where conventional antibiotics demonstrate limited penetration and activity, telavancin's unique ability among lipoglycopeptides to reduce viable bacterial counts below the detection limit in established MRSA biofilms [5] supports its use. This differentiation is particularly relevant for prosthetic joint infections, catheter-related bloodstream infections, and other device-associated infections where biofilm eradication is essential for clinical cure.

Refractory Ocular Staphylococcal Infections: Topical Use

For recalcitrant ocular infections caused by multidrug-resistant staphylococci, telavancin offers a 16-fold potency advantage over vancomycin (MIC90 0.12 μg/mL vs. 2 μg/mL) with reduced acute corneal epithelial cytotoxicity at 25 mg/mL topical concentrations [6]. This combination of enhanced antimicrobial activity and improved safety profile supports off-label consideration in ophthalmologic practice where vancomycin toxicity limits therapeutic options.

Application
Selection Property
Validation Focus
Complicated skin infection model studies (MRSA with elevated vancomycin MICs)
MRSA antimicrobial susceptibility screening
MIC90 and microbiological eradication endpoint review
VISA/hVISA pneumonia model studies
In vivo bacterial burden model response
Murine pneumonia model endpoint context with renal function monitoring
Biofilm-associated implant/catheter infection models
Anti-biofilm activity screening in established biofilms
Biofilm eradication and viable count endpoint context
Ocular infection model studies with multidrug-resistant staphylococci
Corneal epithelial cell toxicity screening
Ocular cytotoxicity and MIC90 comparison in corneal models
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